![molecular formula C8H9ClO B139417 (S)-1-(2-chlorophenyl)ethanol CAS No. 131864-71-6](/img/structure/B139417.png)
(S)-1-(2-chlorophenyl)ethanol
Overview
Description
“(S)-1-(2-chlorophenyl)ethanol” is an organic compound. It has been mentioned in the context of a copper(I)-catalyzed intramolecular cyclization reaction .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a copper(I)-catalyzed intramolecular cyclization reaction of 2-(2′-chlorophenyl)ethanol to give 2,3-dihydrobenzofuran has been described . Another related compound, (S)-2-(2-Chlorophenyl)oxirane, has been synthesized using D-glucose in aqueous phosphate buffer and ethanol at 30°C, pH=8, for 5 hours .Chemical Reactions Analysis
A copper(I)-catalyzed intramolecular cyclization reaction of 2-(2′-chlorophenyl)ethanol to give 2,3-dihydrobenzofuran has been reported .Scientific Research Applications
Organic Synthesis Intermediate
“(S)-1-(2-chlorophenyl)ethanol” is used as an intermediate in organic syntheses . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Intermediates
This compound is also used as a pharmaceutical intermediate . It’s involved in the synthesis of various pharmaceutical products, enhancing the efficiency and effectiveness of drug production processes.
Biocatalytic Synthesis
A study by Kurbanoğlu et al. (2009) showed that the fungus Alternaria alternata can efficiently synthesize “(S)-1-(2-chlorophenyl)ethanol”, a key intermediate in relieving asthma symptoms, through biocatalysis. This process achieved high conversion and yield under optimized conditions.
Synthesis in Fungi
The fungus Alternaria alternata can efficiently synthesize “(S)-1-(2-chlorophenyl)ethanol”, a key intermediate in relieving asthma symptoms, through biocatalysis. This highlights the potential of using fungi in the production of valuable chemical compounds.
Use in Candida Ontarioensis
Ni et al. (2012) found that Candida ontarioensis can catalyze the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to “®-2-chloro-1-(3-chlorophenyl)ethanol”, an important pharmaceutical intermediate, with high yield and enantiomeric excess. This demonstrates the potential of using this yeast species in pharmaceutical synthesis.
Environmental Detoxification
Zhou, Wang, and Sheng (2010) explored the use of Pd/Fe bimetal for the dechlorination and detoxification of 1-(2-chlorophenyl) ethanol. This process effectively reduces its toxicity, making it a promising method for treating contaminated wastewater.
Synthesis of Chiral Intermediates
Miao et al. (2019) described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to “®-2-chloro-1-(2,4-dichlorophenyl)ethanol” by Acinetobacter sp. This process, with high stereoselectivity, is significant for synthesizing chiral intermediates in drug manufacturing.
properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426434 | |
Record name | (S)-1-(2-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-chlorophenyl)ethanol | |
CAS RN |
131864-71-6 | |
Record name | (S)-1-(2-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(2-chlorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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